2-(4-METHOXYPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
Overview
Description
2-(4-METHOXYPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Scientific Research Applications
2-(4-METHOXYPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed coupling of aniline derivatives with aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include the use of palladium catalysts, copper co-catalysts, and microwave irradiation to achieve high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, reducing agents like hydrogen gas or hydrazine, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups to the aromatic ring .
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
2-METHYL-5-HYDROXY-1,2,3,4-TETRAHYDROQUINOLINE: Known for its analgesic activity.
1,2,3,4-TETRAHYDROQUINOLINE-4-CARBOXYLIC ACID: Used in pharmaceutical applications.
Uniqueness
2-(4-METHOXYPHENYL)-6-MORPHOLINO-5-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl, morpholino, and nitro groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-morpholin-4-yl-5-nitrobenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c1-31-15-7-5-14(6-8-15)25-22(27)17-4-2-3-16-20(17)18(23(25)28)13-19(26(29)30)21(16)24-9-11-32-12-10-24/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISIEIDINRIZBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N5CCOCC5)[N+](=O)[O-])C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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